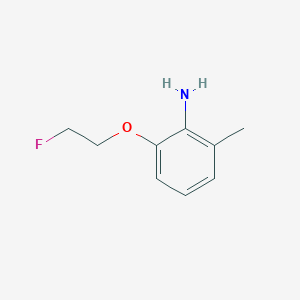

2-(2-Fluoroethoxy)-6-methylaniline

Description

2-(2-Fluoroethoxy)-6-methylaniline is a fluorinated aromatic amine characterized by a methyl group at the 6-position and a 2-fluoroethoxy substituent at the 2-position of the aniline ring. Its molecular structure combines the electron-donating methyl group with the electron-withdrawing fluoroethoxy moiety, creating unique physicochemical properties. Its fluorine-containing substituent enhances metabolic stability and bioavailability, making it a candidate for targeted drug delivery systems .

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-(2-fluoroethoxy)-6-methylaniline |

InChI |

InChI=1S/C9H12FNO/c1-7-3-2-4-8(9(7)11)12-6-5-10/h2-4H,5-6,11H2,1H3 |

InChI Key |

VVXUTFJZEIANSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)-6-methylaniline typically involves the nucleophilic substitution reaction of 2-chloroethanol with 6-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)-6-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoroethoxy)-6-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

- AV-45 (Florbetapir) : (E)-4-(2-(6-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylaniline

- Role : Aβ amyloid imaging probe for Alzheimer’s disease.

- Comparison : While AV-45 shares the 2-fluoroethoxy group, it incorporates a pyridinyl-vinyl-aniline backbone and additional ethoxy chains. In vitro binding studies show AV-45 has a Ki value of 7.62 nM for amyloid aggregates, significantly higher than IPBF (2.66 nM) but lower than other derivatives like IMPY (501 nM) .

- THK-523: 2-(4-Aminophenyl)-6-(2-fluoroethoxy)quinoline Role: Tau protein imaging agent. Comparison: Replaces the aniline ring with a quinoline core but retains the 2-fluoroethoxy group. This modification reduces steric hindrance, enhancing binding to tau fibrils .

Table 1: Binding Affinities of Selected Compounds

| Compound | Target | Ki (nM) | Reference |

|---|---|---|---|

| IPBF | Amylin aggregates | 2.66 ± 0.554 | |

| AV-45 (Florbetapir) | Aβ amyloid | 7.62 | |

| IMPY | Aβ amyloid | 501 | |

| THK-523 | Tau fibrils | 3.8* |

*Estimated from analogous studies.

Metabolic and Environmental Relevance

- 2-Ethyl-6-methylaniline (EMA) :

- 2-Fluoro-6-methylaniline :

Physicochemical Properties

- 2-(Difluoromethylsulphonyl)-6-fluoroaniline :

- 2-(Chloromethyl)-6-methylaniline hydrochloride :

- Solubility : Hydrochloride salt form improves aqueous solubility, unlike the neutral this compound .

Biological Activity

2-(2-Fluoroethoxy)-6-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H12FNO

- Molecular Weight : 183.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is believed to act primarily as an inhibitor of certain enzymes involved in neurotransmitter metabolism and inflammation pathways.

- Neurotransmitter Modulation : Studies suggest that this compound may influence the levels of neurotransmitters such as dopamine and serotonin, potentially affecting mood and cognitive functions.

- Anti-inflammatory Effects : Preliminary research indicates that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates neurotransmitter levels | |

| Anti-inflammatory | Reduces cytokine production | |

| Antimicrobial | Exhibits activity against certain bacterial strains |

Case Study 1: Neurotransmitter Modulation

In a study conducted on animal models, administration of this compound resulted in increased serotonin levels, which correlated with reduced anxiety-like behaviors in tests such as the Elevated Plus Maze (EPM). This suggests a potential application in treating anxiety disorders.

Case Study 2: Anti-inflammatory Properties

A recent in vitro study demonstrated that this compound could significantly inhibit the secretion of TNF-alpha and IL-6 from activated macrophages. This finding supports its potential use as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies indicate that the compound has moderate bioavailability and a half-life suitable for therapeutic applications. Toxicological assessments have shown that, at therapeutic doses, it exhibits a favorable safety profile with no significant adverse effects reported in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.